1-Bromoundecane-d3

Stable Isotope Labeling Analytical Method Validation Internal Standard Certification

1-Bromoundecane-d3 (CAS 1219805-63-6), also known as undecyl bromide-d3, is a stable isotope-labeled analog of 1-bromoundecane wherein three hydrogen atoms on the terminal methyl group are replaced by deuterium. The compound possesses a molecular formula of C11H20D3Br, with a molecular weight of 238.22 g/mol (nominal) and an isotopic enrichment specification of ≥98 atom% D.

Molecular Formula C11H23Br
Molecular Weight 238.22 g/mol
Cat. No. B12403219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoundecane-d3
Molecular FormulaC11H23Br
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCBr
InChIInChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3
InChIKeyIKPSIIAXIDAQLG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromoundecane-d3: Deuterated Alkyl Bromide Internal Standard for Quantitative Mass Spectrometry


1-Bromoundecane-d3 (CAS 1219805-63-6), also known as undecyl bromide-d3, is a stable isotope-labeled analog of 1-bromoundecane wherein three hydrogen atoms on the terminal methyl group are replaced by deuterium . The compound possesses a molecular formula of C11H20D3Br, with a molecular weight of 238.22 g/mol (nominal) and an isotopic enrichment specification of ≥98 atom% D [1]. As a long-chain alkyl halide, it exhibits physical properties including a density of 1.1±0.1 g/cm³ and a boiling point of 259.1±3.0 °C at 760 mmHg . Its primary utility lies in serving as an isotopically distinct internal standard for the accurate quantification of 1-bromoundecane and structurally related compounds via NMR, GC-MS, and LC-MS methodologies .

Why 1-Bromoundecane-d3 Cannot Be Replaced by Unlabeled Bromoundecane or Alternative Isotopologues


Substitution of 1-bromoundecane-d3 with unlabeled 1-bromoundecane (CAS 693-67-4, molecular weight 235.20 g/mol) or alternative bromoundecane positional isomers (e.g., 2-bromoundecane) fails in quantitative analytical workflows because these compounds co-elute and share identical or overlapping mass spectral profiles, rendering them indistinguishable from the native analyte . The isotopic substitution confers a +3 Da mass shift from the unlabeled parent and a specific fragmentation pattern derived from the terminal -CD₃ moiety, enabling independent monitoring via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers . Furthermore, the deuterium placement on the ω-terminal methyl group, rather than at α- or β-positions as in 1-bromoundecane-d4 (deuterated at C1 and C2, 239.23 g/mol), dictates distinct chromatographic behavior and kinetic isotope effects that materially affect quantification accuracy and method reproducibility .

1-Bromoundecane-d3: Quantified Differentiation Evidence for Procurement Decision-Making


Isotopic Purity Specification: 98 atom% D Certification vs. d4/d23 Alternative Enrichment Levels

1-Bromoundecane-d3 is commercially specified with a minimum isotopic enrichment of 98 atom% D, as verified in Certificate of Analysis documentation from suppliers such as Kanto Chemical [1]. In contrast, the fully deuterated analog 1-bromoundecane-d23 (CAS 349553-92-0) is available with an inferred similar atom% D specification for all 23 positions, but the per-deuterium enrichment is not uniformly certified to 98% across the entire alkyl chain, introducing uncertainty in the effective isotopic abundance distribution [2]. The -d3 variant provides a defined +3 Da mass shift with minimal isotopic impurity interference (≤2% residual protium at the labeled site), enabling precise quantitation without the chromatographic retention time shifts observed with perdeuterated long-chain alkyl compounds .

Stable Isotope Labeling Analytical Method Validation Internal Standard Certification

Molecular Mass Differentiation: 238.22 g/mol vs. d4 (239.23 g/mol) and Unlabeled (235.20 g/mol) for Quantitation

The molecular weight of 1-bromoundecane-d3 is specified as 238.22 g/mol, representing a +3.02 Da increase relative to the unlabeled parent compound (1-bromoundecane, 235.20 g/mol) [1][2]. The alternative isotopologue 1-bromoundecane-d4 (CAS 1219802-82-0) possesses a molecular weight of 239.23 g/mol, corresponding to a +4.03 Da mass shift . In triple quadrupole MS/MS workflows, the -d3 variant offers a distinct precursor-to-product ion transition (e.g., m/z 238 → m/z 85 for the bromonium ion or m/z 238 → m/z 57 for the butyl cation) that is fully resolved from the native analyte (m/z 235 → m/z 85) with no cross-talk contamination at the +3 Da channel, while the d4 variant (+4 Da) may exhibit lower ionization efficiency due to deuterium placement at the C1 position adjacent to the bromine leaving group .

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

Chromatographic Retention Time Stability: Terminal -CD₃ Labeling Minimizes Reverse-Phase Shift Relative to α-Deuterated Analogs

Deuteration at the terminal ω-methyl position (-CD₃) in 1-bromoundecane-d3 results in a measurably smaller reverse-phase chromatographic retention time shift compared to α- or β-deuterated analogs such as 1-bromoundecane-d4 (deuterated at C1 and C2 positions adjacent to the bromine atom) . In reversed-phase liquid chromatography, deuterium substitution near polar functional groups increases the relative hydrophilicity and reduces retention time relative to the protium analog by 1-5% depending on the solvent system. The terminal placement of deuterium in the -d3 variant localizes the isotopic perturbation to the hydrophobic tail region, where its effect on overall partitioning behavior is attenuated by the 10-carbon alkyl chain . Empirical observations from deuterated alkane chromatography indicate that perdeuterated or α-deuterated analogs exhibit retention time deviations of 2-8 seconds under typical LC gradient conditions, whereas terminal methyl deuteration reduces this deviation to <1 second under identical conditions .

Liquid Chromatography Isotope Effect Method Validation

Synthesis Scalability and Commercial Availability: 250 mg Standard Packaging with 98 atom% D Purity

1-Bromoundecane-d3 is available from multiple established isotope chemical suppliers in standardized packaging formats, including a 250 mg unit size from Kanto Chemical with certified 98 atom% D purity [1]. In comparison, the alternative d4 isotopologue is offered in 25 mg analytical aliquots (MedChemExpress via Fisher Scientific) at a purity specification of 95.0% . The fully deuterated d23 analog is available in 1 mg quotation-based quantities only, reflecting the significantly higher synthetic cost and lower production yield associated with perdeuteration of long-chain hydrocarbons [2]. The -d3 variant represents the economic optimum among labeled 1-bromoundecane derivatives, balancing sufficient mass separation for unambiguous quantitation against the synthetic accessibility of terminal methyl deuteration via deuterated Grignard reagents or deuterium oxide exchange protocols .

Commercial Sourcing Isotope Synthesis Laboratory Procurement

1-Bromoundecane-d3: Priority Application Scenarios Driven by Differentiated Evidence


GC-MS/MS Quantitation of Long-Chain Alkyl Bromides in Environmental Water and Soil Extracts

For environmental laboratories performing trace-level analysis of 1-bromoundecane and related C11 alkyl halides in complex matrices (e.g., surface water, groundwater, soil leachates), 1-bromoundecane-d3 serves as the optimal internal standard due to its +3 Da mass shift enabling unambiguous SRM transition monitoring (m/z 238 → m/z 85) without interference from co-extracted matrix components . The terminal -CD₃ labeling minimizes reverse-phase LC retention time deviation (<1 second) relative to the native analyte, satisfying regulatory method validation criteria for internal standard co-elution in EPA SW-846 and ISO 17025 accredited methods . The 98 atom% D certified purity supports defensible quantitation at the sub-ppb level with ≤2% positive bias from unlabeled internal standard impurity [1].

Pharmaceutical Process Impurity Tracking and Residual Solvent Analysis by Headspace GC-MS

In pharmaceutical quality control settings where 1-bromoundecane may be present as a process-related impurity or residual alkylating agent from Grignard-based synthesis steps, 1-bromoundecane-d3 provides a chemically identical yet isotopically distinct internal standard for accurate quantification per ICH Q3C and USP <467> guidelines . The compound's boiling point of 259.1±3.0 °C and vapor pressure of 0.0±0.5 mmHg at 25°C enable robust headspace sampling with consistent partition coefficients matched to the native analyte . The 250 mg commercial packaging size supports extended method validation campaigns and routine batch release testing without frequent re-procurement, a critical operational consideration for GMP-compliant QC laboratories [1].

Metabolic Pathway Tracing in In Vitro ADME Studies Using Stable Isotope-Labeled Tracers

For drug metabolism and pharmacokinetic (DMPK) investigations where 1-bromoundecane serves as a model alkyl halide probe or is incorporated into candidate drug molecules as a lipophilic tail, 1-bromoundecane-d3 enables precise tracking of metabolic fate without the confounding effects of α-deuteration on enzymatic cleavage rates . The terminal placement of the three deuterium atoms on the ω-methyl group avoids kinetic isotope effects on C-Br bond cleavage (the primary metabolic transformation pathway), whereas α-deuterated d4 analogs exhibit measurable rate retardation in nucleophilic substitution and cytochrome P450-mediated oxidation reactions . This property ensures that the labeled internal standard faithfully mirrors the behavior of the unlabeled analyte throughout sample preparation and analysis workflows [1].

Long-Term Stability Studies and Multi-Year Analytical Reference Standard Programs

Organizations maintaining ISO Guide 34 certified reference material inventories or conducting multi-year stability studies of volatile/semi-volatile organic analytes benefit from 1-bromoundecane-d3‘s combination of high certified isotopic purity (98 atom% D) and larger standard packaging (250 mg) . The compound is stable under standard storage conditions (ambient temperature) with a shelf life extending to 3 years for powder form when stored at -20°C, and 2 years at 4°C, as inferred from manufacturer stability data for structurally related deuterated alkyl bromides . The availability of multiple independent commercial suppliers mitigates supply chain risk and enables cross-laboratory method harmonization for inter-laboratory comparison studies and proficiency testing programs [1].

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